molecular formula C18H20N2O2S B2402204 1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-23-8

1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2402204
CAS No.: 886924-23-8
M. Wt: 328.43
InChI Key: CIQDAJYJGPJCEQ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the 2,5-dimethylbenzyl group: This step involves the alkylation of the benzimidazole core with 2,5-dimethylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to other pharmacologically active benzimidazoles.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazoles exert their effects by interacting with enzymes or receptors, disrupting cellular processes. The ethylsulfonyl group may enhance the compound’s ability to interact with biological targets through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazole: Lacks the ethylsulfonyl group, which may affect its biological activity and chemical reactivity.

    2-(ethylsulfonyl)-1H-benzo[d]imidazole: Lacks the 2,5-dimethylbenzyl group, which may influence its pharmacokinetic properties.

Uniqueness

1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2,5-dimethylbenzyl and ethylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-ethylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-23(21,22)18-19-16-7-5-6-8-17(16)20(18)12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQDAJYJGPJCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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